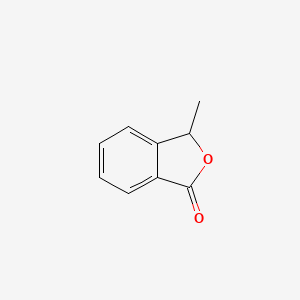

3-methyl-2-benzofuran-1(3H)-one

描述

Overview of Benzofuranone Class in Scientific Inquiry

Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene (B151609) and furanone ring system. wikipedia.org This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. nih.govrsc.org The benzofuranone core serves as a versatile scaffold for medicinal chemists, allowing for the synthesis of derivatives with diverse pharmacological properties. nih.gov

The benzofuran (B130515) ring system is a common element in many medicinally important compounds. rasayanjournal.co.in Natural products containing the benzofuran structure are often found in the plant kingdom and have been utilized in traditional medicine. nih.govrasayanjournal.co.in Scientific inquiry into this class of compounds is driven by their potential as therapeutic agents, with studies revealing activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govrsc.orgrasayanjournal.co.in The versatility of the benzofuranone structure allows for the creation of large libraries of compounds for screening and development of new drugs.

Significance of 3-Methyl-2-benzofuran-1(3H)-one in Contemporary Chemical Research

This compound, with the chemical formula C9H8O2, is a specific derivative within the benzofuranone class. sigmaaldrich.comnih.gov Its structure features a methyl group at the third position of the benzofuranone core. This seemingly simple modification has significant implications for its chemical reactivity and biological interactions, making it a valuable compound for research.

In contemporary chemical research, this compound serves as a crucial building block for the synthesis of more complex molecules. Its utility is noted in the development of novel compounds with potential therapeutic applications. For instance, it is recognized as an impurity in Butylphthalide, a drug used in the treatment of cerebral ischemia.

Furthermore, derivatives of this compound have been investigated for their biological activities. Research has indicated that certain derivatives exhibit notable anticancer properties. These findings underscore the importance of this compound as a lead compound in the quest for new therapeutic agents.

Historical Context of Benzofuranone Derivatives in Academia

The academic exploration of benzofuranone derivatives has a rich history, rooted in the study of natural products. The isolation and characterization of these compounds from various plant species spurred further investigation into their chemical synthesis and biological properties. nih.gov Over the years, numerous synthetic methodologies have been developed to access a wide range of benzofuranone derivatives, facilitating structure-activity relationship (SAR) studies. lbp.worldoregonstate.edu These studies have been instrumental in identifying the key structural features responsible for the observed biological effects.

Historically, research has focused on the diverse pharmacological potential of this class of compounds. For example, some derivatives have been investigated for their effects on the central nervous system, while others have been explored for their cardiovascular or anti-infective properties. The ongoing research into benzofuranone derivatives continues to build upon this historical foundation, with a focus on developing new compounds with improved efficacy and selectivity for various therapeutic targets.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDIMLQFRPIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875862 | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-64-3 | |

| Record name | 3-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1(3H)-isobenzofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl 2 Benzofuran 1 3h One and Its Analogues

Established Synthetic Routes

Established methods for the synthesis of 3-methyl-2-benzofuran-1(3H)-one and its analogues rely on fundamental organic reactions, including electrophilic substitutions, palladium-catalyzed couplings, cyclizations, and lactonizations. These routes are well-documented and provide reliable access to the target compounds.

Electrophilic Substitution Reactions for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring system can be achieved through intramolecular electrophilic substitution reactions, most notably the Friedel-Crafts acylation or alkylation. In this approach, a suitably substituted aromatic precursor bearing a reactive side chain is induced to cyclize. A classic strategy involves the cyclization of an α-phenoxycarbonyl compound to form the five-membered furanoid ring. oregonstate.edu The regioselectivity of this cyclization is a critical consideration. When two ortho positions on the benzene (B151609) ring are available for substitution, the reaction often favors the sterically less-hindered product. oregonstate.edu For example, the cyclization of a substrate with a single available ortho position proceeds predictably to a single regioisomer. oregonstate.edu The stability of the intermediate sigma complex, which is formed during the electrophilic attack on the aromatic ring, governs the reaction pathway. stackexchange.com

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofuranones. These methods often exhibit high efficiency and functional group tolerance. One notable approach is the palladium-catalyzed carbonylative synthesis, where a carbon monoxide (CO) source is used to form the lactone carbonyl group. Formic acid has been successfully employed as a CO surrogate for the synthesis of benzofuran-2(3H)-ones from phenols and aldehydes. dntb.gov.ua Another strategy involves the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, catalyzed by a palladium complex. nih.govunicatt.it Furthermore, domino processes initiated by palladium catalysis allow for the one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols, demonstrating broad substrate scope. nih.gov

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |

| o-Bromobenzyl alcohols | [Pd]-catalyst | Domino Catalysis | Isobenzofuran-1(3H)-ones | Not specified | nih.gov |

| 2-Aryloxymethyl-1,4-naphthoquinones | Palladium(II) acetate, 3,5-dichloropyridine, trifluoroacetic acid | Spirocyclization | 2H,3′H-Spiro[benzofuran-3,2′-naphthoquinones] | Good | acs.org |

| Phenols and Aldehydes | Palladium catalyst, Formic acid (CO source) | Carbonylative Synthesis | Benzofuran-2(3H)-ones | Moderate to Good | dntb.gov.ua |

| Benzofuran-2-ylmethyl acetates | [Pd(η3-C3H5)Cl]2/XPhos | Tsuji-Trost-type | 2-Substituted benzofurans | High to Excellent | nih.gov |

Cyclization Reactions for Benzofuran Core Formation

The formation of the benzofuran core is fundamentally a cyclization reaction. Various reagents and conditions have been developed to promote this key ring-forming step. An environmentally benign method utilizes dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) to induce the electrophilic cyclization of o-alkynyl anisoles, affording 2,3-disubstituted benzofurans in excellent yields under ambient conditions. rsc.org Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which proceeds through a cascade of reactions including a Diels-Alder cycloaddition and subsequent cyclization to yield highly substituted benzofuranones. oregonstate.edu This method offers excellent regiochemical control. oregonstate.edu

| Starting Material | Reagents/Catalyst | Reaction Type | Product | Yield | Reference |

| o-Alkynyl anisoles | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) | Electrophilic Cyclization | 2,3-Disubstituted benzofurans | Excellent | rsc.org |

| 3-Hydroxy-2-pyrones and Nitroalkenes | AlCl3, TFA | Diels-Alder/Cyclization Cascade | Substituted Benzofuranones | 45-63% | oregonstate.edu |

| Polyphenols and Diethylketomalonate | TiCl4 | Friedel-Crafts/Lactonization | 3,3-Disubstituted-3H-benzofuran-2-ones | Not specified | nih.gov |

Lactonization of (ortho-hydroxy)aryl acetic acids

A widely used and classical method for the synthesis of the benzofuran-2(3H)-one scaffold is the intramolecular lactonization of (ortho-hydroxy)aryl acetic acids. royalsocietypublishing.orgroyalsocietypublishing.org This dehydration reaction effectively forms the five-membered lactone ring. The reaction is typically promoted by either strong acids or dehydrating agents. Catalytic amounts of p-toluenesulfonic acid are commonly employed to facilitate the cyclization under heating. royalsocietypublishing.orgroyalsocietypublishing.org Alternatively, reagents such as trichlorophosphate can be used to drive the reaction. royalsocietypublishing.orgroyalsocietypublishing.org This method is particularly valuable due to the relative accessibility of the (ortho-hydroxy)aryl acetic acid starting materials.

Novel and Advanced Synthetic Protocols

Recent advances in synthetic chemistry have led to the development of highly efficient and elegant methods for constructing the this compound framework, with a strong emphasis on one-pot and domino reactions that increase synthetic efficiency and adhere to the principles of green chemistry.

One-Pot Domino Syntheses

One-pot domino (or cascade) reactions have become a cornerstone of modern synthetic strategy, as they allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. An efficient domino one-pot process for the synthesis of isobenzofuran-1(3H)-ones has been developed using copper catalysis. lookchem.comorganic-chemistry.org This reaction proceeds via an intermolecular cyanation of o-bromobenzyl alcohols, followed by an in situ intramolecular nucleophilic attack and subsequent hydrolysis. organic-chemistry.org Notably, this process can be carried out in water as a green solvent, with potassium hexacyanoferrate(II) serving as a non-toxic cyanide source. organic-chemistry.org Similarly, domino reactions involving a Friedel-Crafts alkylation followed by lactonization have been used to synthesize 3,3-disubstituted-3H-benzofuran-2-one derivatives from phenols. nih.gov Another innovative one-pot method involves a caesium carbonate-promoted Michael addition and subsequent lactonization of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds to furnish 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.orgroyalsocietypublishing.org

| Starting Material | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |

| o-Bromobenzyl alcohols | CuI, Imidazole (B134444), K4[Fe(CN)6] | Domino Cyanation/Cyclization/Hydrolysis | Isobenzofuran-1(3H)-ones | Up to 96% | organic-chemistry.org |

| Polyphenols, Diethylketomalonate | TiCl4 | Domino Friedel-Crafts/Lactonization | 3,3-Disubstituted-3H-benzofuran-2-ones | Not specified | nih.gov |

| (ortho-Hydroxy)aryl glycine esters, α,β-Unsaturated carbonyls | Caesium carbonate | Domino Michael Addition/Lactonization | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | High | royalsocietypublishing.orgroyalsocietypublishing.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. In the context of benzofuran-3(2H)-one synthesis, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. nih.govsemanticscholar.org A notable method involves the microwave-assisted Krapcho reaction of substituted methyl 2-(2-methoxy-2-oxoethoxy)benzoates to yield the corresponding benzofuran-3(2H)-ones. semanticscholar.orgresearchgate.net

This approach significantly shortens reaction times, providing access to these important dihydrobenzofuranones in moderate to good yields. nih.govresearchgate.net For instance, the synthesis of various substituted benzofuran-3(2H)-ones has been achieved with yields ranging from 43% to 58%. nih.gov The process generally involves screening reaction conditions and examining the scope of benzoate (B1203000) substrates to optimize the synthesis. nih.gov The use of microwave irradiation can also minimize the formation of side products, which is particularly beneficial for constructing libraries of highly substituted benzofurans and their analogues. nih.gov

| Precursor | Product | Yield | Reference |

| Substituted methyl 2-(2-methoxy-2-oxoethoxy)benzoates | Substituted benzofuran-3(2H)-ones | 43-58% | nih.govresearchgate.net |

Radical Reactions with Heteroatom-Centered Super-Electron-Donors

A novel and efficient strategy for the synthesis of 3-substituted benzofurans involves radical reactions initiated by heteroatom-centered super-electron-donors (SEDs). researchgate.netrepec.orgnih.gov This method utilizes heteroatom anions, such as those derived from phosphines, thiols, and anilines, as potent SEDs to trigger single-electron-transfer (SET) processes. repec.orgnih.gov

The reaction proceeds via an intermolecular radical coupling between 2-iodophenyl allenyl ethers and the heteroatom-centered radical anion. researchgate.net This approach allows for the facile introduction of various functionalities at the 3-position of the benzofuran core, yielding products with heteroatomic functionalities in moderate to excellent yields. researchgate.netnih.gov The reaction mechanism has been investigated through control experiments and computational methods, confirming the role of the heteroatom anions as effective SEDs. repec.orgnih.gov This methodology is notable for its ability to construct diverse 3-functionalized benzofuran molecules, which are valuable in both organic synthesis and the development of new pesticides. researchgate.netrepec.org

| Reactants | Product Type | Yield | Reference |

| 2-Iodophenyl Allenyl Ethers, Heteroatom Anions (from phosphines, thiols, anilines) | 3-Functionalized Benzofurans | Moderate to Excellent | researchgate.netnih.govresearchgate.net |

Synthesis of Derivatives and Analogues of this compound

Preparation of Substituted Benzofuranone Derivatives

The synthesis of substituted benzofuranone derivatives can be achieved through various routes, often starting from appropriately substituted phenols or benzoic acids. mdpi.comroyalsocietypublishing.org A common strategy involves the reaction of substituted o-hydroxyacetophenones with chloroacetone (B47974) in the presence of a base like potassium carbonate to yield substituted 1-(3-methyl-1-benzofuran-2-yl)ethanones. mdpi.com These intermediates can then be further modified.

Another versatile approach is the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones through a caesium carbonate-promoted Michael addition and subsequent lactonization. royalsocietypublishing.org This method uses N-substituted (ortho-hydroxy)aryl glycine esters as Michael donors with α,β-unsaturated carbonyl compounds. royalsocietypublishing.org Furthermore, palladium-catalyzed C–H arylation using an 8-aminoquinoline (B160924) directing group allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| o-Hydroxyacetophenone | Chloroacetone, K₂CO₃ | 1-(3-Methyl-1-benzofuran-2-yl)ethanone | mdpi.com |

| N-Substituted (ortho-hydroxy)aryl glycine esters | α,β-Unsaturated carbonyl compounds, Cs₂CO₃ | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-one | royalsocietypublishing.org |

| Benzofuran-2-carboxamide (B1298429) with 8-aminoquinoline | Aryl/heteroaryl iodides, Pd(OAc)₂ | C3-Arylated benzofuran-2-carboxamides | nih.gov |

Functionalization at the C-3 Position

The C-3 position of the benzofuranone ring is a key site for introducing structural diversity. One-pot domino reactions, such as an alkali-promoted Michael addition followed by lactonization, enable the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org This creates a quaternary stereocenter at the C3 position, a feature found in many biologically active molecules. royalsocietypublishing.org

Radical reactions employing heteroatom-centered super-electron-donors also provide a direct route to 3-functionalized benzofurans. researchgate.netrepec.org This method allows for the coupling of various heteroatomic functionalities at this position. nih.govresearchgate.net Additionally, palladium-catalyzed C–H arylation is a powerful tool for installing aryl and heteroaryl groups at the C3-position with high efficiency. nih.gov A different approach involves the synthesis of 3-methyleneisobenzofuran-1(3H)-one derivatives starting from 2-vinylbenzoic acid methyl esters, which undergo several steps including cyclization and elimination to functionalize the C-3 position. researchgate.net

Introduction of Halogenated Moieties

Halogen atoms can be incorporated into the this compound scaffold through several synthetic strategies. A direct method involves the bromination of the methyl group at the C-3 position. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield the corresponding 3-(bromomethyl) derivatives. mdpi.com

In some cases, electrophilic substitution on the benzene ring can occur concurrently with methyl group bromination, especially when the ring is activated by electron-donating groups like methoxy (B1213986) substituents. mdpi.com Halogenated precursors are also used to construct the benzofuran ring itself. For instance, an efficient one-pot synthesis of 2,3-disubstituted benzofurans utilizes 2-iodophenols as starting materials in a Sonogashira coupling reaction. nih.gov Another method involves the cyclization of appropriate precursors with iodine or NBS, which can result in a 3-(iodomethyl) or 3-(bromomethyl) isobenzofuran-1(3H)-one derivative. researchgate.net

| Method | Reagents | Resulting Moiety | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3-(Bromomethyl) | mdpi.com |

| Cyclization/Halogenation | Iodine or N-Bromosuccinimide (NBS) | 3-(Iodomethyl) or 3-(Bromomethyl) | researchgate.net |

| Sonogashira Coupling | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Halogenated Benzofuran Core | nih.gov |

Synthesis of Carbohydrazide (B1668358) and Substituted Benzaldehyde-Based Analogues

Analogues of this compound featuring carbohydrazide and substituted benzaldehyde (B42025) moieties can be prepared through multi-step synthetic sequences. A key intermediate, 3-methyl-2-benzofurancarbohydrazide, is synthesized from 3-methyl-2-ethoxycarbonyl benzofuran by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). rasayanjournal.co.in

This carbohydrazide can then be reacted with various substituted benzaldehydes in the presence of a catalytic amount of acetic acid to form the corresponding Schiff bases, specifically 3-methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazides. rasayanjournal.co.in These Schiff bases are versatile intermediates for further derivatization. For example, they can be cyclized to create more complex heterocyclic systems. One such transformation involves reacting the Schiff base with chloroacetyl chloride in dioxane with triethylamine (B128534) to produce 1-(3-methylbenzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidin-2-one. rasayanjournal.co.in The synthesis of various benzofuran derivatives often starts with the preparation of a benzofuran-2-carbohydrazide, which then serves as a building block for reaction with aldehydes to yield Schiff bases, which can be further cyclized. asianpubs.org

| Intermediate | Reagents | Final Product | Reference |

| 3-Methyl-2-ethoxycarbonyl benzofuran | Hydrazine Hydrate | 3-Methyl-2-benzofurancarbohydrazide | rasayanjournal.co.in |

| 3-Methyl-2-benzofurancarbohydrazide | Benzaldehyde, Acetic Acid | 3-Methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazide (Schiff Base) | rasayanjournal.co.in |

| 3-Methyl-N'-(phenylmethylene)benzofuran-2-carbohydrazide | Chloroacetyl Chloride, Triethylamine | 1-(3-Methylbenzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidin-2-one | rasayanjournal.co.in |

Synthetic Routes for 3-(morpholinomethyl)benzofuran Derivatives

A notable class of benzofuranone analogues are the 3-(morpholinomethyl)benzofuran derivatives, which have been investigated for their potential as antitumor agents. nih.govnih.gov The synthesis of these compounds often involves a multi-step sequence starting from a suitable benzofuran precursor.

One synthetic approach begins with the bromination of a 3-methylbenzofuran (B1293835) derivative. This is typically achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, with dibenzoyl peroxide acting as a radical initiator under reflux conditions. nih.gov The resulting 3-(bromomethyl)benzofuran (B3032707) intermediate is then subjected to a nucleophilic substitution reaction with morpholine (B109124). This step is usually carried out in a polar aprotic solvent such as acetonitrile (B52724), in the presence of a base like potassium carbonate and a catalyst such as potassium iodide, under reflux. nih.govtandfonline.com

The final step in this particular sequence involves the conversion of an ester group at the 2-position of the benzofuran ring to a carbohydrazide. This is accomplished by treating the morpholinomethyl-substituted benzofuran ester with hydrazine hydrate in a solvent like isopropyl alcohol under reflux, yielding the target 3-(morpholinomethyl)benzofuran-2-carbohydrazide. nih.gov An alternative procedure for the morpholine substitution involves refluxing the 3-(bromomethyl)benzofuran-2-carboxylate with an excess of morpholine in acetonitrile with anhydrous potassium carbonate as the base, which has been reported to give a 77% yield of the desired product. tandfonline.com

A general scheme for the synthesis of target 3-(morpholinomethyl)benzofurans involves refluxing the appropriate starting material in dry toluene (B28343) for 7 hours, followed by a second step of refluxing in ethanol with a catalytic amount of acetic acid for 3 hours. nih.gov

Optimization of Synthetic Conditions

The efficiency of synthetic routes to benzofuranones can be significantly improved by optimizing reaction conditions. This includes enhancing yield and purity, as well as developing stereoselective methods for the synthesis of chiral compounds.

Yield and Purity Enhancement Techniques

Several factors can be manipulated to improve the yield and purity of this compound and its analogues. The choice of solvent, temperature, and catalyst are all critical parameters. For instance, in palladium-catalyzed reactions, solvent systems like acetone (B3395972) and dimethylformamide (DMF) and temperature adjustments, such as heating to 140°C, have been shown to significantly impact yield and selectivity.

In the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, a one-pot cascade reaction involving a Michael addition and lactonization has been developed. royalsocietypublishing.org Optimization of this reaction revealed that using 4.0 equivalents of cesium carbonate as a base and 6 equivalents of methyl acrylate (B77674) in dry toluene at 50°C for half an hour provided a 73% yield of the product. royalsocietypublishing.org

For the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, a study found that conducting the reaction at 120°C with 20 mol % of trifluoroacetic acid (TFA) provided an optimal yield. oregonstate.edu Lowering the reaction temperature was also found to slightly increase the chemical yield in some cases. oregonstate.edu The purification of the final products is often achieved through silica (B1680970) gel column chromatography. mdpi.com

Stereoselective Synthesis of Chiral Benzofuranones

The development of stereoselective methods to produce chiral benzofuranones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. A significant advancement in this area is the use of palladium(II)-catalyzed enantioselective C-H activation/C-O bond formation. acs.orgorganic-chemistry.orgnih.gov

This method utilizes phenylacetic acids as starting materials and employs a chiral ligand to induce enantioselectivity. acs.orgorganic-chemistry.orgnih.gov Optimization studies have shown that mono-N-protected amino acid (MPAA) ligands, such as Boc-Val-OH and Boc-Ile-OH, are highly effective, achieving up to 96% enantiomeric excess (ee). acs.orgorganic-chemistry.org The reaction involves the cyclometallation of the phenylacetic acid to form a palladacycle, followed by reductive elimination from a Pd(IV) intermediate. organic-chemistry.orgnih.gov

The choice of the amino acid ligand has a significant impact on the enantioselectivity. For example, using Boc-l-Alanine (Boc-Ala-OH) resulted in an 85% ee, while the bulkier Boc-Val-OH, Boc-Leu-OH, and Boc-Ile-OH ligands provided enantioselectivities of 95-96%. acs.org The reaction tolerates a range of substituents on the phenylacetic acid, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

Another approach to chiral benzofuran frameworks is a one-pot synthesis utilizing rhodium-catalyzed asymmetric ring opening (ARO) and palladium-catalyzed C-O coupling, which furnishes the product with excellent enantioselectivity without the need to isolate intermediates. nih.gov

The following table summarizes the effect of different amino acid ligands on the enantioselective synthesis of a chiral benzofuranone.

| Entry | Amino Acid Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Boc-Ala-OH | 71 | 85 |

| 2 | Boc-Val-OH | 58 | 95 |

| 3 | Boc-Leu-OH | 64 | 96 |

| 4 | Boc-Ile-OH | 70 | 96 |

| Data from a study on Pd(II)-catalyzed enantioselective C-H activation/C-O cyclization. acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Benzofuran 1 3h One

Transformations and Reaction Types

Oxidation Reactions and Functional Group Introduction

The oxidation of benzofuran (B130515) derivatives, including those related to 3-methyl-2-benzofuran-1(3H)-one, serves as a key method for introducing new functional groups and synthesizing valuable products such as 2-hydroxybenzophenones.

One notable transformation is the transition-metal-free decarbonylative oxidation of 3-arylbenzofuran-2(3H)-ones. nih.govbeilstein-archives.org This reaction proceeds in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as tetrahydrofuran (B95107) (THF) under an open atmosphere. nih.govbeilstein-archives.org The process involves the in-situ generation of a hydroperoxide from the solvent, which then facilitates the oxidation. nih.govbeilstein-archives.org Studies have shown that both electron-donating and electron-withdrawing substituents on the 3-aryl group are well-tolerated, leading to good to high yields of the corresponding 2-hydroxybenzophenones. beilstein-archives.org However, steric hindrance, for instance, a bulky substituent at the 4-position of the benzofuranone ring, can impede the reaction. nih.gov

In a biomimetic approach, the oxidation of 3-methylbenzofuran (B1293835) using hydrogen peroxide catalyzed by manganese(III) porphyrins, which model cytochrome P450 enzymes, has been investigated. mdpi.com This reaction achieves high substrate conversion and proceeds via the formation of an epoxide at the 2,3-double bond. mdpi.com This epoxide intermediate is unstable and rearranges to an enol derivative (3-methylbenzofuran-2-ol), which exists in equilibrium with its more stable keto form, this compound. mdpi.com

Table 1: Oxidation Reactions of Benzofuran Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methyl-3-phenylbenzofuran-2(3H)-one | Cs₂CO₃, THF, open atmosphere | 2-Hydroxy-5-methylbenzophenone | 92% | nih.govbeilstein-archives.org |

| 3-Methylbenzofuran | H₂O₂, Mn(III) porphyrin catalyst | This compound | - | mdpi.com |

Reduction Reactions of Carbonyl and Double Bonds

The reduction of the benzofuranone system can target either the carbonyl group or the double bonds within the heterocyclic or aromatic rings. Palladium-catalyzed hydrogenation of 3-substituted-2-phenylbenzo[b]furans can lead to the corresponding 2,3-dihydrobenzo[b]furans. researchgate.net The reduction of benzofuran with sodium borohydride (B1222165) in the presence of rhodium chloride yields 1,2-dihydrobenzo[b]furan. researchgate.net

In a more complex system, the benzofuranone core can be modified prior to reduction. For instance, a benzofuranone can be converted to its corresponding triflate, which can then be reduced to the parent benzofuran. oregonstate.edu

Nucleophilic and Electrophilic Substitution Reactions

The benzofuranone scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization.

Nucleophilic Substitution: Palladium-catalyzed nucleophilic substitution has been successfully applied to benzofuran-2-ylmethyl acetates, which are structurally related to the exocyclic form of the target molecule. unicatt.it This Tsuji-Trost type reaction allows for the introduction of a variety of soft nucleophiles (N, S, O, and C-based) at the benzylic-like position. unicatt.it The choice of the catalytic system is crucial, with different palladium catalysts and ligands being optimal for different types of nucleophiles. unicatt.it The reaction is highly regioselective, with the nucleophile exclusively attacking the benzylic carbon and not the C3-position of the benzofuran ring. unicatt.it

Electrophilic Substitution: The benzene (B151609) ring of the benzofuranone system can undergo electrophilic substitution. For example, in derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone with activating methoxy (B1213986) groups on the benzene ring, bromination with N-bromosuccinimide (NBS) can occur at the ortho position of the benzene ring in addition to the methyl group. mdpi.comresearchgate.net This highlights the influence of substituents on the regioselectivity of electrophilic attack.

Photochemical Reactions of Benzofuran Derivatives

Benzofuran derivatives exhibit interesting photochemical reactivity. Irradiation of 2,3-dimethylbenzo[b]furan in the presence of oxygen can lead to a [2+2] cycloaddition at the C2-C3 double bond, forming a dioxetane intermediate. researchgate.net This intermediate can then isomerize to give 2-acetoxy acetophenone. researchgate.net

The photochemistry of 3-diazo-3H-benzofuran-2-one has also been studied in detail. nih.gov Light-induced nitrogen elimination does not lead to the expected Wolff-rearrangement product but instead results in the cleavage of the (CO)-O bond to form a quinonoid cumulenone. nih.gov This highly reactive intermediate can then undergo further reactions, such as dimerization in non-aqueous solvents or acid-catalyzed addition of water. nih.gov Other research has focused on the synthesis and photochemical reactions of more complex benzofuran derivatives, such as those containing azetidinone moieties. chemijournal.comresearchgate.net

Mechanistic Studies of Key Reactions

Proposed Mechanisms for Cascade Reactions

Cascade reactions provide an efficient route to complex molecular architectures from simple starting materials in a single pot. Several cascade reactions involving benzofuranone synthesis have been mechanistically investigated.

A notable example is the cesium carbonate-promoted one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org The proposed mechanism for this transformation begins with a Michael addition of an N-substituted (ortho-hydroxy)aryl glycine (B1666218) ester (acting as the Michael donor) to an α,β-unsaturated carbonyl compound. royalsocietypublishing.org This is followed by an intramolecular lactonization of the resulting intermediate to construct the final benzofuran-2(3H)-one skeleton with a newly formed aminated quaternary stereocenter at the C3 position. royalsocietypublishing.org

Table 2: Proposed Mechanism for Cascade Synthesis of 3-Substituted Benzofuran-2(3H)-ones

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Michael Addition | Tri-substituted acetic acid ethyl ester intermediate |

| 2 | Intramolecular Lactonization | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-one |

This reaction is promoted by a base such as Cs₂CO₃. royalsocietypublishing.org

Another cascade approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This sequence is thought to proceed through an initial Diels-Alder reaction, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol (B47542) intermediate. oregonstate.edu This phenolic intermediate then undergoes intramolecular cyclization to yield the substituted benzofuranone. oregonstate.edu

Electron-Transfer Processes in Radical Reactions

The investigation of electron-transfer processes is crucial for understanding the reactivity of 3-substituted benzofuran-2(3H)-ones. Research has demonstrated an efficient amination reaction of these compounds promoted by cesium carbonate. A proposed mechanism for this transformation involves a single-electron-transfer (SET) event, highlighting a novel reactivity pattern for benzofuran-2(3H)-ones nih.gov. This process underscores the potential of these molecules to participate in radical reactions, expanding their synthetic utility.

Further studies have explored the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. In these reactions, heteroatom anions can engage in SET processes with substrates like 2-iodophenyl allenyl ethers, leading to the formation of functionalized benzofuran products nih.gov. While this research focuses on the synthesis of 3-substituted benzofurans rather than reactions of this compound itself, it provides valuable insight into the fundamental electron-transfer mechanisms that can involve the broader class of benzofuran derivatives.

Biomimetic Oxidation Mechanisms

The study of biomimetic oxidation of benzofurans is significant for understanding their metabolic pathways and potential toxicity, as well as for developing environmentally friendly degradation methods mdpi.comresearchgate.net. The oxidation of 3-methylbenzofuran, a related precursor, using hydrogen peroxide in the presence of manganese(III) porphyrins as catalysts, serves as a model for cytochrome P450 enzyme activity mdpi.comresearchgate.net.

In these biomimetic systems, the key initial step is the formation of a reactive epoxide. The subsequent reaction pathways are influenced by factors such as the position of the methyl group and the specific reaction conditions researchgate.net. For 3-methylbenzofuran, oxidation with hydrogen peroxide catalyzed by various Mn(III) porphyrins leads to high conversions, exceeding 95% mdpi.com. The primary product observed is this compound, indicating that the reaction is highly selective. The decomposition of the intermediate epoxide to form other products appears to be a minor pathway mdpi.com. The selectivity towards this compound can be influenced by the nature of the porphyrin catalyst, with some cationic porphyrins achieving selectivities greater than 98% mdpi.com.

The proposed mechanism for the biomimetic generation of the active oxo-species involves the catalyst mimicking the action of proton-donating amino acids within the active site of cytochrome P450 enzymes mdpi.com. This process highlights the intricate mechanisms that govern the metabolic activation of the benzofuran nucleus.

Rearrangement Mechanisms in Synthesis

Rearrangement reactions represent a powerful strategy for the synthesis of complex molecules from simpler starting materials. In the context of benzofuran synthesis, an unusual and facile approach involves a cascade reaction of 6-acetoxy-β-pyrones and phenols. This sequence is initiated by an acid-catalyzed transacetalization, followed by a Fries-type O → C rearrangement rsc.org. This rearrangement is a key step, leading to the formation of an unstable intermediate that subsequently undergoes aromatization and an oxa-Michael addition to form the benzofuran structure rsc.org.

While this specific cascade does not directly produce this compound, it provides mechanistic insights into the formation of the benzofuranone core. The study demonstrates the potential for rearrangement reactions to construct the fundamental skeleton of these compounds under relatively mild, Lewis acidic conditions rsc.org. The regiochemical outcome of such rearrangements is a critical aspect, often influenced by the substitution pattern of the reactants oregonstate.edu.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions directly involving this compound are not extensively reported in the provided context. However, studies on related synthetic methodologies offer insights into reaction conditions that influence kinetics.

For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, the reaction rate is markedly increased by the combined use of a Lewis acid (AlCl₃) and a protic acid (TFA) oregonstate.edu. The reaction temperature also plays a crucial role, with an optimal yield of a benzofuranone product being achieved at 120 °C oregonstate.edu. The choice of both Lewis and protic acids was found to affect the reaction's success, although various combinations could promote the reaction oregonstate.edu.

In the biomimetic oxidation of 3-methylbenzofuran, the rate of reaction is influenced by the catalyst loading. An increase in catalyst concentration can lead to shorter reaction completion times and higher conversions researchgate.net. For example, with a catalyst loading of 0.3 mol%, systems based on certain manganese(III) porphyrins achieved substrate conversions higher than 95% researchgate.net.

The following table summarizes the selectivity of different catalysts in the biomimetic oxidation of 3-methylbenzofuran to this compound.

| Catalyst | Catalyst Loading (mol%) | Selectivity for this compound (%) |

| CAT I | 0.3 | 92 |

| CAT II | 0.3 | 87 |

| CAT III | 0.3 | >98 |

Data sourced from a study on the biomimetic oxidation of benzofurans. mdpi.com

This data highlights how catalyst selection can significantly impact the efficiency and selectivity of the reaction, which are key kinetic considerations.

Biological and Pharmacological Research of 3 Methyl 2 Benzofuran 1 3h One and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 3-methyl-2-benzofuran-1(3H)-one have been the focus of extensive research to evaluate their potential as anticancer agents. These investigations have revealed their ability to induce cell death, modulate cellular processes, and interact with specific molecular targets implicated in cancer progression.

In vitro Studies on Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. mdpi.comnih.govresearchgate.net For instance, newly synthesized derivatives have been tested on chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. mdpi.comnih.govresearchgate.net Notably, two derivatives exhibited selective action towards K562 cells while showing no toxic effects on healthy human keratinocytes (HaCaT). mdpi.comnih.govresearchgate.net Another study highlighted a derivative that demonstrated selective toxicity against leukemic cell lines K562 and HL-60, with IC50 values of 5.0 and 0.1 mM, respectively, but was not toxic to HeLa cancer cells or non-cancerous HUVEC lines. mdpi.com

Further research has shown that certain fluorinated benzofuran (B130515) derivatives effectively inhibit the growth of both A549 (non-small cell lung cancer) and NCI-H23 (non-small cell lung cancer) cell lines, with IC50 values spanning from 1.48–47.02 µM and 0.49–68.9 µM, respectively. researchgate.net The cytotoxic activity of these compounds underscores their potential for further development as cancer therapeutics.

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

| Cell Line | Compound/Derivative | IC50 Value |

| K562 (Chronic Myelogenous Leukemia) | Derivative 6 | Selective Action |

| K562 (Chronic Myelogenous Leukemia) | Derivative 8 | Selective Action |

| K562 (Chronic Myelogenous Leukemia) | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | 5.0 mM |

| PC3 (Prostate Cancer) | Various Derivatives | Tested |

| SW620 (Colon Cancer) | Various Derivatives | Tested |

| Caki 1 (Kidney Cancer) | Various Derivatives | Tested |

| A549 (Non-small Cell Lung Cancer) | Fluorinated Benzofurans | 1.48–47.02 µM |

| NCI-H23 (Non-small Cell Lung Cancer) | Fluorinated Benzofurans | 0.49–68.9 µM |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which these benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.govresearchgate.net Studies have confirmed the proapoptotic properties of certain derivatives through various assays. mdpi.comnih.govresearchgate.net For example, the Annexin V-FITC test revealed that two specific derivatives induce apoptosis in K562 cells. mdpi.comnih.govresearchgate.net The activation of caspases, which are crucial executioners of apoptosis, has also been observed. The Caspase-Glo 3/7 assay confirmed the proapoptotic capabilities of these compounds. mdpi.comnih.govresearchgate.net

Furthermore, some benzofuran derivatives have been shown to influence cell cycle progression. Investigations into the most active derivatives revealed their ability to cause cell cycle arrest, thereby halting the proliferation of cancer cells. researchgate.net This modulation of the cell cycle, coupled with the induction of apoptosis, presents a dual-front attack on cancer cell growth.

Reactive Oxygen Species (ROS) Generation and Modulation

Several studies have indicated that derivatives of this compound can induce their anticancer effects through the generation of reactive oxygen species (ROS) within cancer cells. mdpi.comnih.govresearchgate.net These compounds have been shown to have pro-oxidative effects, leading to an increase in ROS levels, particularly after 12 hours of incubation. mdpi.comnih.govresearchgate.net The elevated levels of ROS can induce cellular stress and damage, ultimately contributing to the induction of apoptosis. This time-dependent increase in ROS in K562 cells suggests a mechanism that triggers the apoptotic cascade. mdpi.comnih.gov

Inhibition of Interleukin-6 (IL-6) Secretion

Chronic inflammation is a known contributor to the development and progression of cancer. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in this process. Encouragingly, certain derivatives of this compound have been found to inhibit the release of IL-6 from cancer cells. mdpi.comnih.govresearchgate.net In studies involving K562 cells, two derivatives significantly reduced the concentration of IL-6 in the cell culture medium. mdpi.com One compound, in particular, demonstrated a stronger effect, reducing the IL-6 level by 50%. mdpi.com This anti-inflammatory activity, by way of IL-6 inhibition, represents another important facet of the anticancer potential of these compounds.

Molecular Targets (e.g., Tubulin, VEGFR-2)

To understand the precise mechanisms of action, researchers have sought to identify the specific molecular targets of these benzofuran derivatives. One key target that has been identified is tubulin. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is a hallmark of several successful anticancer drugs.

In addition to tubulin, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as another molecular target. researchgate.net VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 by certain benzofuran derivatives, with IC50 values as low as 45.4 nM, suggests that these compounds can also exert anti-angiogenic effects, cutting off the tumor's blood supply. researchgate.net

Antimicrobial and Antifungal Properties

Beyond their anticancer activities, derivatives of this compound have also been investigated for their potential to combat microbial infections. Benzofuran and its derivatives have a long-standing reputation for their diverse biological activities, including antibacterial and antifungal properties. nih.govnih.gov

A study screening a set of nine new derivatives revealed that one compound, in particular, exhibited moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.comnih.govresearchgate.net Another study on newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives showed that they possessed antifungal activity against Candida albicans and antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). imjst.org The results indicated a more potent inhibitory effect on S. aureus compared to E. coli and C. albicans at a concentration of 5 mg/ml. imjst.org

Further research into hybrid molecules incorporating the benzofuran scaffold has also yielded promising results. A series of novel benzofuran-isoxazole derivatives demonstrated moderate to excellent activity against a range of tested microbes. Some of these compounds showed potent activity comparable to the standard drugs Gentamicin and Nystatin.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Microbial Strain | Compound/Derivative | Activity/MIC |

| Gram-positive bacteria | Compound 7 | Moderate activity (MIC: 16-64 µg/mL) |

| Staphylococcus aureus | N-(3-phthalidyl) amines | Good activity (at 5 mg/ml) |

| Escherichia coli | N-(3-phthalidyl) amines | Good activity (at 5 mg/ml) |

| Candida albicans | N-(3-phthalidyl) amines | Good activity (at 5 mg/ml) |

| Various bacteria and fungi | Benzofuran-isoxazole derivatives | Moderate to excellent activity |

Activity against Bacterial Strains (Gram-positive)

Derivatives of the benzofuran nucleus have demonstrated notable activity against Gram-positive bacteria. nih.gov In a study investigating new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, one compound, in particular, exhibited moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.comsciprofiles.com However, this specific derivative did not show activity against clinical strains. mdpi.com

Research on halogenated derivatives of 3-benzofurancarboxylic acid revealed that the introduction of halogens into the benzofuran structure is crucial for antibacterial activity. nih.gov Specifically, derivatives with two halogen substitutions on the acetyl group were active against a range of Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with MIC values between 50 to 200 μg/mL. nih.gov In contrast, unsubstituted esters and derivatives with a single halogen substitution were found to be inactive. nih.gov

Furthermore, some benzofuran derivatives have shown potent inhibitory action against S. aureus, with activities comparable or even superior to standard antibiotic drugs. taylorandfrancis.com For instance, certain mono-benzofuran derivatives were found to be potent inhibitors of B. subtilis growth. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 7) | Gram-positive strains | 16-64 µg/mL | mdpi.comsciprofiles.com |

| Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, IV, VI) | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Micrococcus luteus | 50-200 μg/mL | nih.gov |

| Mono-benzofuran derivatives (Compound 47) | Bacillus subtilis | 70% growth inhibition at 200 μM | nih.gov |

Antifungal Efficacy

The antifungal potential of benzofuran derivatives has been extensively studied, with many compounds exhibiting significant activity against a variety of fungal pathogens. bepls.comtaylorandfrancis.com For instance, certain benzofuran-5-ol (B79771) derivatives have demonstrated potent antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. researchgate.net Some of these compounds completely inhibited the growth of all tested fungal species with MIC values ranging from 1.6 to 12.5 μg/mL. nih.gov

The introduction of halogen atoms into the benzofuran structure has been shown to enhance antifungal activity. nih.gov For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative significantly increased its antifungal potency. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acid, particularly those with a halogen in the aromatic ring, have demonstrated activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. nih.gov

Furthermore, a series of novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus were synthesized and screened for their antifungal activity. nih.gov Among the tested compounds, two derivatives, 4b and 4d, exhibited potential antifungal efficacy. nih.gov The antifungal activity of these compounds was evaluated against five fungal strains: Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, and Chrysosporium keratinophilum. nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp., Cryptococcus neoformans | 1.6-12.5 μg/mL | nih.govresearchgate.net |

| Halogenated 3-benzofurancarboxylic acid derivatives (Compounds III, VI) | Candida albicans, Candida parapsilosis | 100 μg/mL | nih.gov |

| Benzofuran thiazolo[3,2-a]benzimidazoles (Compounds 4b, 4d) | Aspergillus flavus, Candida albicans, Microspora griseus, Aspergillus terreus, Chrysosporium keratinophilum | Potential antifungal activity | nih.gov |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (Compound 4) | Not specified | Drastically increased antifungal activity compared to precursor | nih.gov |

Anti-inflammatory Effects and Immunomodulation

Benzofuran derivatives have emerged as promising candidates for their anti-inflammatory and immunomodulatory properties. bepls.comresearchgate.net Research has shown that these compounds can modulate various inflammatory pathways. researchgate.net

In one study, newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were investigated for their biological activity. mdpi.comsciprofiles.com Two compounds, 6 and 8, were found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in K562 cells. mdpi.comsciprofiles.com Compound 6 demonstrated a stronger effect, reducing IL-6 levels by 50%, while compound 8 reduced it by 40%. mdpi.com

Furthermore, a class of benzofuran-2-carboxamide (B1298429) derivatives has been identified as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov This inhibition of chemokine-mediated cell migration points to the potential of these compounds in treating inflammatory conditions. nih.gov Some 2-arylbenzofuran derivatives have also been shown to possess immunomodulatory effects, capable of switching microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype. nih.gov

| Compound/Derivative Class | Biological Effect | Cell Line/Model | Key Finding | Reference |

|---|---|---|---|---|

| 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives (Compounds 6 and 8) | Inhibition of IL-6 release | K562 cells | Compound 6 reduced IL-6 by 50%, Compound 8 by 40% | mdpi.com |

| Benzofuran-2-carboxamide derivatives | Inhibition of CCL20-induced chemotaxis | Human peripheral blood mononuclear cells | Effective inhibitors of chemokine-mediated cell migration | nih.gov |

| 2-Arylbenzofuran derivatives | Immunomodulation | Microglia | Switched microglia from pro-inflammatory M1 to neuroprotective M2 phenotype | nih.gov |

Other Reported Biological Activities

Antiviral Activity

Benzofuran derivatives have demonstrated a broad spectrum of antiviral activities. rsc.org Recent research has identified certain benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce type I interferons and inhibit viral replication. nih.gov These compounds have shown efficacy against human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral action is dependent on IFN production, as they were found to be inactive in cells lacking this capability. nih.gov The discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus activity further highlights the potential of this scaffold in developing new antiviral drugs. rsc.org

Anti-HIV Activity

The benzofuran scaffold has been explored for the development of anti-HIV agents. bepls.com Several benzofuran derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT) and protease (PR). nih.gov In a study, newly synthesized 3-benzoylbenzofurans and their pyrazole (B372694) derivatives were evaluated for their anti-HIV activities. nih.gov Two 3-benzoylbenzofurans (3g and 4b) and two pyrazoles (5f and 5h) emerged as potent inhibitors of HIV pseudoviruses. nih.gov

Another study focused on benzofuran derivatives with heterocyclic substituents. nih.gov While some of the synthesized compounds showed weak anti-HIV-1 activity, the study concluded that the presence of a spacer between the heterocyclic substituent and the benzofuran nucleus might be crucial for significant biological activity. nih.gov

Antitubercular Activity

Benzofuran derivatives have shown promise as antitubercular agents, with some exhibiting excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov The furan (B31954) ring, a core component of benzofurans, is associated with antitubercular properties. nih.gov In silico studies involving molecular docking of benzofuran derivatives have suggested that these compounds can bind to and potentially inhibit the NarL protein, which is crucial for the survival of M. tuberculosis in anaerobic conditions. nih.gov This suggests that benzofuran derivatives could be developed as novel drugs targeting the adaptation mechanisms of the bacteria. nih.gov

Antidiabetic and Antimalarial Activities

Derivatives of the benzofuran scaffold have been investigated for a range of therapeutic applications, including the management of diabetes and malaria. nih.gov Research indicates that these compounds can serve as a foundational structure for developing new agents with these specific biological activities. nih.govnih.gov

In the realm of antimalarial research, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives were synthesized and evaluated for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov The study revealed that compounds with 5-nitrofuran and 5-nitrothiophene groups were more potent against the sensitive 3D7 strain. nih.gov Specifically, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone showed the highest activity against the 3D7 strain. nih.gov In contrast, derivatives containing 5-nitroimidazole and 4-nitroimidazole (B12731) were highly active against the resistant K1 strain. nih.gov Further investigation into the mechanism suggested that the antimalarial action of the most promising nitrothiophene derivatives involves the inhibition of β-hematin formation. nih.gov

The following table summarizes the in vitro antimalarial activity of selected benzofuranone derivatives.

| Compound ID | Substituent on Benzofuranone | Heteroaryl Group | Target Strain | IC₅₀ (µM) |

| 10g | 7-methoxy | 5-nitrothiophene | 3D7 | 0.28 |

| 5h | 6-chloro | 1-methyl-5-nitroimidazole | K1 | 0.000654 |

Data sourced from Navidpour et al., 2021. nih.gov

Inhibitory Activity on Acetylcholinesterase

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Benzofuranone derivatives have emerged as a promising class of AChE inhibitors. nih.govnih.gov

Studies have explored various structural modifications to the benzofuranone core to enhance AChE inhibitory potency. For instance, a series of benzofuran-based 1,2,4-triazole (B32235) hybrids were synthesized and tested. nih.gov Among these, compound 10d , which features a 2,5-dimethoxyphenyl moiety, demonstrated strong AChE inhibitory activity with an IC₅₀ value of 0.55 µM. nih.gov In another study, 6-alkoxybenzofuranone derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were developed as potent AChE inhibitors, with some compounds showing activity in the nanomolar range. nih.gov The research indicated that a methoxy (B1213986) group at the 6-position of the benzofuranone ring was particularly favorable for activity. nih.gov

The table below presents the AChE inhibitory activity for representative benzofuranone derivatives.

| Compound Class | Key Structural Feature | Most Potent Compound | AChE IC₅₀ |

| Benzofuran-Triazole Hybrids | 2,5-dimethoxyphenyl moiety | 10d | 0.55 µM |

| 6-Alkoxybenzofuranone-Pyridinium Hybrids | 6-methoxy group on benzofuranone | Not specified | 10 nM |

| 5,6-Dimethoxybenzofuranone-Pyridinium Hybrids | 2-fluoro substituent on benzyl ring | 5b | 52 nM |

Data sourced from Asadollahi-Baboli et al., 2023 and Saeedi et al., 2013. nih.govnih.gov

Inhibitory Activity against Acetolactate Synthase

Acetolactate synthase (ALS) is a vital enzyme found in plants and microorganisms required for the biosynthesis of branched-chain amino acids. Inhibition of ALS is a proven mechanism for herbicidal activity. researchgate.net While direct studies on "this compound" derivatives as ALS inhibitors are not extensively detailed in the provided results, the broader class of heterocyclic compounds is a major focus in the development of ALS-inhibiting herbicides. Research in this area focuses on identifying compounds that can effectively block the enzyme, leading to plant death. The efficacy of such inhibitors is often measured by their I₅₀ value, which is the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity in vitro. researchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Efficacy

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure modifications affect the biological potency of benzofuranone derivatives. nih.govmdpi.com Research has consistently shown that introducing substituents at specific positions on the benzofuran core can dramatically alter its therapeutic value. mdpi.com

For anticancer activity, SAR studies have revealed that substitutions at the C-2 position are crucial for cytotoxicity. nih.gov The introduction of an ester group or various heterocyclic rings at this position can significantly impact the compound's effectiveness. nih.gov Furthermore, the type and position of substituents on the benzene (B151609) ring influence the compound's volume and lipophilicity, which in turn affects biological activity. mdpi.com For antibacterial activity, substituents on the 2-position phenyl group and at the 5-position of the benzofuranone ring (such as hydroxyl, halogen, or amino groups) are closely linked to efficacy. nih.gov

Impact of Halogenation on Cytotoxicity

The introduction of halogen atoms (bromine, chlorine, fluorine) into the benzofuranone structure is a well-established strategy for significantly increasing anticancer activity. nih.govnih.gov This enhancement is often attributed to the hydrophobic and electronic properties of halogens. nih.gov

SAR studies have emphasized that the position of the halogen is a critical determinant of biological activity. mdpi.comnih.gov

Bromoalkyl and Bromoacetyl Derivatives: Attaching bromine to an alkyl or acetyl group on the benzofuran system has been found to produce high cytotoxicity against various cancer cell lines, including leukemia. mdpi.comresearchgate.net

Direct Ring Substitution: Introducing halogens directly onto the benzofuran ring or its substituents also enhances cytotoxicity. nih.gov Brominated derivatives, in particular, often appear to be more cytotoxic than their chlorine-containing counterparts. nih.gov

Selective Toxicity: Some halogenated derivatives have demonstrated selective toxicity, being highly active against cancer cells while showing minimal effect on healthy cells. researchgate.net For example, one derivative with a bromine atom on the methyl group at the 3-position was found to be selectively toxic towards leukemia cells. mdpi.com

The following table summarizes the effect of halogenation on the cytotoxicity of benzofuran derivatives.

| Compound Type | Halogen/Position | Effect on Cytotoxicity | Cancer Cell Line Example |

| Bromoalkyl/Bromoacetyl Derivatives | Bromine on alkyl/acetyl groups | High cytotoxicity | Leukemia (K562, MOLT-4) |

| Halogenated Benzofurans | Bromine vs. Chlorine | Bromine often leads to higher cytotoxicity | Various |

| 3-Bromomethyl Derivative | Bromine at 3-position methyl group | Selective toxicity | Leukemia (HL-60) |

Data sourced from multiple studies. mdpi.commdpi.comnih.govresearchgate.net

Importance of Specific Functional Groups (e.g., CONH, Phenolic Hydroxyl)

Specific functional groups are instrumental in defining the biological activity of benzofuranone derivatives through targeted interactions with biological molecules. nih.gov

CONH Group: The amide linkage (-CONH-) has been identified as a necessary feature for the anticancer activity of certain benzofuran derivatives. Its presence is believed to facilitate binding interactions with molecular targets. nih.gov

Phenolic Hydroxyl Group: A phenolic hydroxyl group (-OH) on the benzofuran structure is also crucial for modulating anticancer activity. nih.gov This group can act as a hydrogen bond donor, promoting favorable interactions with biological targets and thereby inducing cytotoxic properties. nih.gov

The combination of these functional groups with other structural features, such as halogens, has been shown to improve anticancer efficacy. For example, derivatives containing a CONH group in addition to phenol (B47542) and chlorine groups demonstrated improved binding interactions and enhanced anticancer activity. nih.gov

Correlation between Substituent Position and Activity

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents on the benzofuran ring system. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, providing a rational basis for the design of more potent and selective compounds.

One of the critical determinants of activity appears to be substitutions at the C-2 and C-3 positions of the benzofuran ring. For instance, earlier SAR studies on benzofuran derivatives highlighted that substitutions with an ester or a heterocyclic ring at the C-2 position were crucial for the cytotoxic activity of these compounds. mdpi.com These modifications play a significant role in the selectivity of the compounds towards cancer cells. mdpi.com Furthermore, the presence of a bromine atom attached to the methyl group at the C-3 position has been found to confer remarkable cytotoxic activity against leukemia cells, indicating that the position of a halogen on the benzofuran ring is a critical factor for its biological action. mdpi.com

In a study involving a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the position of substituents on the benzylidene moiety was shown to affect their antiplatelet activity. Similarly, for anticancer applications, the presence of methoxy groups on the benzene ring of the benzofuran core has been noted. It is suggested that the presence of –OCH3 groups on the benzene ring can facilitate electrophilic substitution at the ortho position. mdpi.com

A study on benzofuran derivatives fused to imidazole (B134444) and quinazolinone scaffolds revealed that the presence of two halogen-substituted rings, combined with the absence of a methoxy substituent on the heterocyclic ring, was detrimental to the compound's cytotoxic activity. mdpi.com Conversely, out of a series of eleven benzofuran analogues derived from the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with substituted benzaldehydes, those with specific substitutions demonstrated the highest anticancer activity. mdpi.com

The following table summarizes the inhibitory concentration (IC50) of a key benzofuran derivative against different cancer cell lines, illustrating the compound's selective cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HeLa | >100 |

Drug Discovery and Development Potential

The benzofuran scaffold, particularly derivatives of this compound, is a recurring motif in compounds with a wide array of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities. mdpi.com This has made the benzofuran structure a "privileged scaffold" in medicinal chemistry and a focal point for the identification of new lead compounds. nih.govtandfonline.com

A significant lead compound that has emerged from this research is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone. mdpi.comnih.gov This compound demonstrated high cytotoxicity against leukemia cell lines and has served as a starting point for the synthesis of new derivatives. mdpi.comnih.gov The process of lead optimization has involved chemical modifications to this parent structure, such as the introduction of methoxy (–OCH3) and ethoxy (–OCH2CH3) substituents at various positions on the benzene ring. mdpi.com These modifications are intended to alter the compound's volume, lipophilicity, and ultimately its biological activity, providing deeper insights into the structure-activity relationships. mdpi.com

The synthesis of these new derivatives often involves a multi-step process. For example, starting benzofurans can be obtained through the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974). mdpi.comresearchgate.net Subsequently, these compounds can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to yield bromomethyl derivatives, which can then be further modified. mdpi.comresearchgate.net

The optimization process aims to enhance the therapeutic potential of the lead compound, for instance, by increasing its selectivity for cancer cells while minimizing its toxicity towards healthy cells. This is a critical challenge in cancer therapy, and the development of derivatives with improved selectivity is a key objective. mdpi.comnih.gov

The following table presents the cytotoxic activity of newly developed benzofuran derivatives against a chronic myelogenous leukemia cell line (K562) and normal human keratinocytes (HaCaT), highlighting their selective potential.

| Compound | IC50 in K562 (µM) | IC50 in HaCaT (µM) | Therapeutic Index (TI) |

| 6 | 2.59 ± 0.88 | 23.57 ± 10.7 | 9.100 |

| 8 | - | - | - |

Note: Data for compound 8 was mentioned as having a similar selective toxic potential to compound 6, but specific values were not provided in the source material. nih.gov

The insights gained from lead compound identification and optimization are being actively applied to the development of new therapeutic agents, with a primary focus on oncology. mdpi.comnih.gov Benzofuran derivatives are being explored for their potential to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for many effective anticancer drugs. mdpi.comnih.gov

Research has shown that some of the most active benzofuran derivatives, particularly bromoalkyl and bromoacetyl derivatives, can induce apoptosis in K562 and MOLT-4 leukemia cells. mdpi.comnih.gov The molecular mechanism of action for some of these compounds has been identified as the inhibition of tubulin polymerization, a process essential for cell division. mdpi.comresearchgate.net

The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcone, triazole, piperazine, or imidazole, represents a promising strategy. mdpi.comnih.gov This approach aims to leverage the synergistic effects of the combined fragments to create more potent and selective anticancer agents. mdpi.com For example, a study focused on developing 3-methyl/3-(morpholinomethyl)benzofuran derivatives as potential antitumor agents against non-small cell lung cancer. nih.govtandfonline.com The results indicated that substituting the benzofuran ring with a methyl morpholino group was advantageous for cytotoxic activity. nih.gov

The development pipeline for these new agents involves several stages of in vitro evaluation. This includes screening for cytotoxicity against a panel of cancer cell lines, studying the mechanism of action through assays for apoptosis induction, reactive oxygen species (ROS) generation, and inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6). mdpi.comresearchgate.net For instance, two newly developed derivatives, compounds 6 and 8, were found to have pro-oxidative effects, increasing ROS levels in cancer cells, and were confirmed to induce apoptosis through Caspase-Glo 3/7 and Annexin V-FITC assays. mdpi.comresearchgate.net These compounds also demonstrated an ability to inhibit the release of the pro-inflammatory IL-6 in K562 cells. mdpi.comnih.govresearchgate.net

The following table details the antiproliferative activity of selected 3-(morpholinomethyl)benzofuran derivatives against non-small cell lung cancer cell lines.

| Compound | A549 IC50 (µM) | NCI-H23 IC50 (µM) |

| 15a | - | 2.52 |

| 15c | - | 2.218 |

| 16a | - | - |

Note: Specific IC50 values for all tested cell lines were not consistently provided across the source materials. Compound 16a was noted as being the most potent, with a 2.53-fold higher potency compared to staurosporine. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. For 3-methyl-2-benzofuran-1(3H)-one, these studies are foundational for interpreting its chemical reactivity and biological activity.

While specific molecular dynamics simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on related benzofuran (B130515) derivatives. Such simulations typically employ force fields like GROMOS96 to model the intra- and intermolecular forces. The stability of ligand-protein complexes involving benzofuran scaffolds has been investigated using molecular dynamics, revealing stable interactions over simulation times extending to hundreds of nanoseconds. nih.gov For instance, in studies of benzofuran-1,3,4-oxadiazole derivatives, molecular dynamics simulations have been used to confirm the stability of these molecules within the active sites of enzymes, a critical step in drug discovery. nih.gov

Table 1: Crystallographic Data for the Related Compound 3,3-Dimethyl-2-benzofuran-1(3H)-one

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.3537 (9) |

| b (Å) | 7.0069 (5) |

| c (Å) | 8.2605 (5) |

| V (ų) | 830.80 (9) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. These methods are instrumental in understanding reaction mechanisms and predicting sites of electrophilic and nucleophilic attack.

For benzofuran derivatives, DFT calculations have been successfully employed to elucidate their reactivity. For example, studies on benzofuran-1,3-thiazolidin-4-one derivatives using the B3LYP/6-311G(d,p) level of theory have investigated their radical scavenging activity through mechanisms such as sequential proton loss electron transfer (SPLET), single electron transfer followed by proton transfer (SET-PT), and hydrogen atom transfer (HAT). nih.gov These studies calculate thermodynamic descriptors like bond dissociation enthalpies (BDE) and ionization potentials (IP) to predict the favored mechanism in different environments. nih.gov

The electronic properties of this compound can be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule. For electrophilic substitution reactions of this compound, DFT calculations can map the electron density to predict which positions on the aromatic ring are most susceptible to attack.

Table 2: Predicted Reactivity Descriptors for a Generic Benzofuran Scaffold (Illustrative)

| Descriptor | Description | Predicted Trend |

| HOMO Energy | Electron-donating ability | Higher values indicate greater reactivity towards electrophiles. |